2-Chloro-N-cyclohexyl-N-methylbenzamide: Structural Dynamics, Synthesis, and Physicochemical Profiling
2-Chloro-N-cyclohexyl-N-methylbenzamide: Structural Dynamics, Synthesis, and Physicochemical Profiling
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
In modern medicinal chemistry and agrochemical development, benzamide derivatives serve as highly versatile privileged scaffolds. 2-chloro-N-cyclohexyl-N-methylbenzamide (CAS: 300820-83-1) is a structurally intriguing building block characterized by its unique conformational dynamics. Due to the steric interplay between the ortho-chloro substituent and the bulky N-cyclohexyl-N-methyl moiety, this compound exhibits significant restricted rotation, leading to observable atropisomerism and distinct rotameric states.
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors. This whitepaper dissects the causality behind its structural behavior, provides a field-proven and self-validating synthetic methodology, and outlines the analytical frameworks required to accurately characterize this compound in a research setting.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic pathways and biological systems (e.g., lipophilicity for blood-brain barrier penetration in CNS drug design).
Below is a consolidated profile of 2-chloro-N-cyclohexyl-N-methylbenzamide.
| Property | Value / Descriptor |
| IUPAC Name | 2-chloro-N-cyclohexyl-N-methylbenzamide |
| CAS Registry Number | 300820-83-1 |
| Molecular Formula | C₁₄H₁₈ClNO |
| Molecular Weight | 251.75 g/mol |
| Monoisotopic Mass | 251.1077 Da |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area (TPSA) | 20.3 Ų |
| Physical State (Standard Conditions) | Solid / Crystalline powder |
Structural Dynamics: Atropisomerism and Rotameric Equilibrium
The structural complexity of 2-chloro-N-cyclohexyl-N-methylbenzamide arises from two distinct but interacting phenomena: amide bond resonance and steric hindrance .
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Partial Double Bond Character: The delocalization of the nitrogen lone pair into the carbonyl π-system gives the C-N bond partial double-bond character. This restricts free rotation, resulting in E and Z rotamers (where the bulky cyclohexyl group is either syn or anti to the carbonyl oxygen).
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Atropisomerism via Ortho-Substitution: The presence of the chlorine atom at the ortho position of the phenyl ring creates severe steric clash with the N-alkyl groups. To minimize this repulsive interaction, the aromatic ring is forced out of the amide plane, adopting a nearly orthogonal conformation 1.
This orthogonal relationship creates a chiral axis. If the rotational energy barrier is sufficiently high (>20 kcal/mol), these conformers can be isolated as distinct atropisomers. In solution, this dynamic equilibrium complicates Nuclear Magnetic Resonance (NMR) spectroscopy, often resulting in broadened peaks or duplicated signal sets for the N-methyl and cyclohexyl protons.
Caption: Logical relationship between structural features and rotameric equilibrium in 2-chlorobenzamides.
Synthetic Methodology: Schotten-Baumann Amidation
The most robust method for synthesizing 2-chloro-N-cyclohexyl-N-methylbenzamide is via a modified Schotten-Baumann coupling, utilizing 2-chlorobenzoyl chloride and N-methylcyclohexylamine 2.
Experimental Rationale (Causality)
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Temperature Control (0 °C): The reaction between an acid chloride and a secondary amine is highly exothermic. Conducting the addition at 0 °C prevents thermal degradation of the starting materials and minimizes the formation of unwanted side products.
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Acid Scavenger (Triethylamine / TEA): As the reaction progresses, hydrochloric acid (HCl) is generated. If left unneutralized, HCl will protonate the unreacted N-methylcyclohexylamine, rendering it non-nucleophilic and stalling the reaction. TEA acts as a sacrificial base to drive the reaction to completion.
Step-by-Step Protocol (Self-Validating Workflow)
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Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve N-methylcyclohexylamine (1.1 equivalents) and Triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM).
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Thermal Regulation: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.
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Electrophile Addition: Dissolve 2-chlorobenzoyl chloride (1.0 equivalent) in a small volume of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 30 minutes. Validation Check: A white precipitate (triethylammonium chloride) should begin to form, confirming the progression of the coupling.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Validation Check: Monitor via TLC (Hexane/Ethyl Acetate 7:3). The disappearance of the acid chloride spot indicates completion.
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Aqueous Workup:
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Quench the reaction with water.
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Wash the organic layer with 1M HCl (to remove excess amine and TEA).
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Wash with saturated aqueous NaHCO₃ (to neutralize any residual acid).
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Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude oily residue via silica gel column chromatography (eluting with Chloroform/Methanol or Hexane/Ethyl Acetate) to yield the pure compound.
Caption: Step-by-step synthetic workflow for the preparation of 2-chloro-N-cyclohexyl-N-methylbenzamide.
Analytical Characterization
To ensure the structural integrity of the synthesized batch, multi-modal characterization is required.
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Nuclear Magnetic Resonance (¹H-NMR & ¹³C-NMR): Due to the rotameric equilibrium discussed in Section 3, the ¹H-NMR spectrum (typically run in CDCl₃ or DMSO-d₆) will display complex splitting. The N-methyl group will often appear as two distinct singlets (e.g., ~2.7 ppm and ~3.0 ppm) representing the E and Z conformers. Variable-temperature (VT) NMR can be employed; heating the sample will increase the rate of rotation, eventually causing the distinct rotamer peaks to coalesce into a single time-averaged signal 3.
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Mass Spectrometry (LC-MS / ESI+): Expected to show a strong[M+H]⁺ peak at m/z 252.1. The isotopic pattern will clearly show a 3:1 ratio for the 252.1 and 254.1 peaks, which is the classic diagnostic signature of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).
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Infrared Spectroscopy (FT-IR): A strong, sharp absorption band around 1630–1650 cm⁻¹ is indicative of the tertiary amide carbonyl stretch (Amide I band). The absence of a peak above 3200 cm⁻¹ confirms the lack of an N-H bond, validating the tertiary nature of the amide.
Applications in Drug Discovery
Compounds sharing the 2-chloro-N-alkylbenzamide motif are heavily utilized in the development of central nervous system (CNS) therapeutics. Specifically, substituted benzamides are privileged structures for Dopamine D₂ and D₃ receptor antagonists 3. The lipophilic N-cyclohexyl ring enhances blood-brain barrier (BBB) permeability, while the orthogonal ortho-chlorophenyl ring provides the precise 3D vectoring required to fit into the hydrophobic binding pockets of G-protein-coupled receptors (GPCRs). Furthermore, similar derivatives are explored in agrochemistry as potent fungicidal agents.
References
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Spontaneous Deracemizations | Chemical Reviews - ACS Publications. Explores the principles of restricted rotation, atropisomerism, and crystallization behaviors in substituted benzamides.[Link]
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Synthesis of 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide - PrepChem. Provides analogous synthetic methodologies for N-cyclohexyl-N-methylbenzamide derivatives via nucleophilic acyl substitution.[Link]
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Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor - PMC. Details the biological relevance of benzamide derivatives and their rotameric NMR characterization in drug discovery.[Link]
